Cas no 2548939-89-3 (20-HETE-d6)

20-HETE-d6 is a deuterium-labeled analog of 20-hydroxyeicosatetraenoic acid (20-HETE), a key eicosanoid involved in vascular and renal physiology. The incorporation of six deuterium atoms enhances its utility as a stable isotope internal standard for quantitative mass spectrometry analysis. This compound ensures high accuracy and precision in measuring endogenous 20-HETE levels in biological samples, minimizing interference from matrix effects. Its chemical stability and isotopic purity make it suitable for research in hypertension, cardiovascular diseases, and metabolic studies. 20-HETE-d6 is particularly valuable for pharmacokinetic and biomarker investigations, providing reliable normalization and improving reproducibility in analytical workflows.
20-HETE-d6 structure
20-HETE-d6 structure
Product Name:20-HETE-d6
CAS No:2548939-89-3
MF:C20H26D6O3
MW:326.50
CID:5067278
PubChem ID:16061123
Update Time:2025-06-09

20-HETE-d6 Chemical and Physical Properties

Names and Identifiers

    • 20-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid-d6
    • 20-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic-16,16,17,17,18,18-d6acid
    • 2548939-89-3
    • LMFA03060082
    • CHEBI:180941
    • CS-0203849
    • 20-hydroxy Arachidonic Acid-d6
    • (5Z,8Z,11Z,14Z)-16,16,17,17,18,18-hexadeuterio-20-hydroxyicosa-5,8,11,14-tetraenoic acid
    • HY-15598S
    • 20-HETE-d6
    • Inchi: 1S/C20H32O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1,3-4,6-7,9-10,12,21H,2,5,8,11,13-19H2,(H,22,23)/b3-1-,6-4-,9-7-,12-10-/i11D2,13D2,15D2
    • InChI Key: NNDIXBJHNLFJJP-KVJJYFOZSA-N
    • SMILES: OCCC([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O

Computed Properties

  • Exact Mass: 326.27280535g/mol
  • Monoisotopic Mass: 326.27280535g/mol
  • Isotope Atom Count: 6
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 15
  • Complexity: 378
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 4
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 57.5Ų

20-HETE-d6 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Larodan
71-3040-41-50ug
20-hydroxy-5(Z),8(Z),11(Z),14(Z)-eicosatetraenoic-16,16,17,17,18,18-d6 acid
2548939-89-3 >99%
50ug
€452.00 2023-09-19
MedChemExpress
HY-15598S-10μg
20-HETE-d
2548939-89-3 ≥99.0%
10μg
¥4656 2025-04-16
Larodan
71-3040-41-50g
20-hydroxy-5(Z),8(Z),11(Z),14(Z)-eicosatetraenoic-16,16,17,17,18,18-d6 acid
2548939-89-3 >99%
50g
€452.00 2025-03-07

Additional information on 20-HETE-d6

Research Briefing on 20-HETE-d6 and CAS 2548939-89-3: Latest Advances in Chemical Biology and Medicine

20-HETE-d6, a deuterium-labeled analog of 20-hydroxyeicosatetraenoic acid (20-HETE), has emerged as a critical tool in metabolic and pharmacological research. This stable isotope-labeled compound (CAS 2548939-89-3) is widely used as an internal standard in mass spectrometry-based assays to quantify endogenous 20-HETE levels, which play a pivotal role in vascular regulation, renal function, and cancer progression. Recent studies have highlighted its utility in advancing our understanding of cytochrome P450 (CYP)-mediated eicosanoid pathways.

A 2023 Journal of Lipid Research study demonstrated the application of 20-HETE-d6 in elucidating the mechanism of CYP4A11/4F2 polymorphisms in hypertension. Researchers employed LC-MS/MS with 20-HETE-d6 as an internal standard to achieve picogram-level sensitivity, revealing significant ethnic disparities in 20-HETE metabolism. The deuterium labeling (six deuterium atoms at the ω-terminal) provided exceptional chromatographic resolution from endogenous 20-HETE, addressing previous challenges in isomer separation.

In oncology, 20-HETE-d6 has facilitated breakthroughs in tumor microenvironment research. A Nature Cancer publication (2024) utilized this compound to track 20-HETE flux in glioblastoma models, identifying novel crosstalk between CYP4A1-derived eicosanoids and HIF-1α signaling. The study's stable isotope tracing approach, enabled by 20-HETE-d6's metabolic stability, provided unprecedented spatial resolution of 20-HETE distribution in tumor tissues when combined with MALDI imaging mass spectrometry.

Pharmacokinetic studies have benefited from improved synthesis protocols for 20-HETE-d6 (CAS 2548939-89-3). Recent patents (WO2023187642, 2023) describe optimized deuteration methods achieving >98% isotopic purity, addressing previous batch variability issues. This advancement supports FDA-mandated bioanalytical method validation requirements for 20-HETE pathway inhibitor clinical trials, particularly relevant for compounds targeting diabetic nephropathy.

Emerging applications include the use of 20-HETE-d6 in microfluidic organ-on-chip platforms. A 2024 Lab on a Chip study integrated this standard with gut-liver chips to model first-pass metabolism of ω-hydroxylated lipids, demonstrating its value in predicting drug-nutrient interactions. The compound's stability under flow conditions (t1/2 >72h at 37°C) makes it ideal for prolonged microphysiological system studies.

Ongoing clinical research (NCT05689288) is employing 20-HETE-d6 to establish biomarker cutoffs for preeclampsia risk stratification. Preliminary data presented at the 2024 ISH meeting showed strong correlation between urinary 20-HETE-d6-normalized values and angiogenic imbalance, suggesting potential for early diagnostic applications. This builds upon earlier work validating 20-HETE-d6's performance characteristics in human matrices across different trimesters of pregnancy.

Future directions include the development of multiplexed assays combining 20-HETE-d6 with other deuterated eicosanoids (e.g., EET-d11) for comprehensive oxylipin profiling. The compound's continued importance is underscored by its inclusion in the 2024 NIH Roadmap for Metabolomics Standards, ensuring standardized quantification across research consortia studying cardio-renal metabolic syndromes.

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